molecular formula C15H16ClN5O4S B2654482 3-[4-Amino-3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid CAS No. 896170-34-6

3-[4-Amino-3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid

Cat. No. B2654482
CAS RN: 896170-34-6
M. Wt: 397.83
InChI Key: QJPZDTBCNUTCKO-UHFFFAOYSA-N
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Description

3-[4-Amino-3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid is a useful research compound. Its molecular formula is C15H16ClN5O4S and its molecular weight is 397.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Research in synthetic chemistry has explored the direct synthesis of related compounds, emphasizing efficient methodologies under mild conditions. For instance, the synthesis of 2-oxazolines from carboxylic acids using related triazine compounds underlines the versatility of triazines in synthesizing heterocyclic compounds with potential applications in material science and as intermediates in pharmaceutical synthesis (Bandgar & Pandit, 2003).

Anticancer Activity

Triazine derivatives have been synthesized and evaluated for their anticancer properties. Certain S-glycosyl and S-alkyl triazinone derivatives have shown significant in vitro anticancer activities, highlighting the potential of triazine-based compounds in therapeutic applications (Saad & Moustafa, 2011).

Antimicrobial and Larvicidal Activities

Novel triazinone derivatives have been prepared and assessed for their antimicrobial properties against bacterial and fungal pathogens, as well as their mosquito larvicidal activity. This research suggests the utility of triazine derivatives in developing new pesticides and antimicrobial agents (Kumara et al., 2015).

Antibacterial Activity

Studies on amino-heterocyclic compounds coupled with oxime-ether groups, including triazine derivatives, have indicated potential antibacterial activities. These findings support the exploration of triazine-based compounds in creating new antibacterial drugs (Hu et al., 2006).

Synthetic Applications

Research on conformationally constrained, masked cysteines involving triazine derivatives underlines the synthetic utility of triazines in organic chemistry, particularly in the synthesis of amino acids and peptides with potential biological activities (Clerici, Gelmi, & Pocar, 1999).

properties

IUPAC Name

3-[4-amino-3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O4S/c1-8-2-3-9(16)6-11(8)18-12(22)7-26-15-20-19-10(4-5-13(23)24)14(25)21(15)17/h2-3,6H,4-5,7,17H2,1H3,(H,18,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPZDTBCNUTCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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